Debrisoquin hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

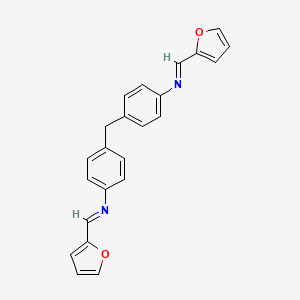

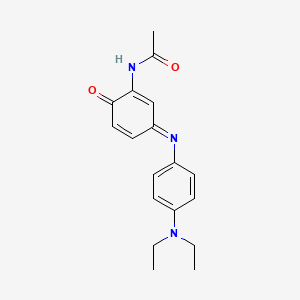

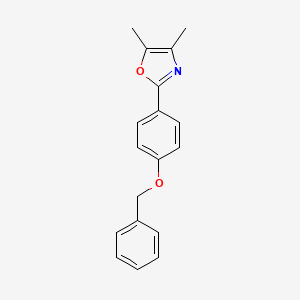

Debrisoquin hydrobromide is an adrenergic neuron-blocking drug similar in effects to guanethidine. It is primarily used for the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension . This compound is also noteworthy for being a substrate for a polymorphic cytochrome P-450 enzyme, which is significant in pharmacogenetics .

Méthodes De Préparation

The synthesis of Debrisoquin hydrobromide involves the reaction of 3,4-dihydroisoquinoline with cyanamide under specific conditions to form the intermediate 3,4-dihydroisoquinoline-2-carboximidamide. This intermediate is then treated with hydrobromic acid to yield this compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Debrisoquin hydrobromide undergoes several types of chemical reactions:

Oxidation: It is metabolized by cytochrome P-450 enzymes, particularly CYP2D6, to form 4-hydroxydebrisoquine.

Reduction: The compound can undergo reduction reactions under specific conditions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include 4-hydroxydebrisoquine and other hydroxylated metabolites .

Applications De Recherche Scientifique

Debrisoquin hydrobromide has several scientific research applications:

Pharmacogenetics: It is frequently used for phenotyping the CYP2D6 enzyme, a drug-metabolizing enzyme, to study genetic variations in drug metabolism.

Hypertension Research: Its effects on blood pressure regulation make it a valuable tool in hypertension research.

Cancer Research: Studies have investigated the association between the oxidative status of this compound and the propensity to develop certain types of cancer.

Mécanisme D'action

Debrisoquin hydrobromide acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Comparaison Avec Des Composés Similaires

Debrisoquin hydrobromide is similar to other adrenergic neuron-blocking drugs such as guanethidine and guanoxan. it is unique in its use for phenotyping the CYP2D6 enzyme . Other similar compounds include:

Guanethidine: Another antihypertensive drug with similar adrenergic neuron-blocking properties.

Guanoxan: A compound with a similar guanidine structure used for hypertension treatment.

This compound’s uniqueness lies in its application in pharmacogenetics and its specific interaction with the CYP2D6 enzyme .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-2-ium-2-carboximidamide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.BrH/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSAHPTZGHRJSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH+](CC2=CC=CC=C21)C(=N)N.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-65-3 |

Source

|

| Record name | 2(1H)-Isoquinolinecarboximidamide, 3,4-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Debrisoquin hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)

![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)